N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
“N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamides derivatives .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure is stabilized by intramolecular N—H⋯N and intermolecular C—H⋯O and C—H⋯N hydrogen-bond interactions .Chemical Reactions Analysis
The compound was evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Anti-Tubercular Activity
The synthesis of benzothiazole-based anti-tubercular compounds has been a subject of recent research . These derivatives have shown promising inhibitory activity against Mycobacterium tuberculosis. Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation. Additionally, structure-activity relationships (SAR) studies and molecular docking against the target DprE1 have been conducted to identify potent inhibitors with enhanced anti-tubercular activity.
Anticonvulsant Properties
In a study, N-(benzo[d]thiazol-2-ylamino) derivatives were evaluated for their anticonvulsant effects using experimental models . These compounds demonstrated initial antiepileptic activity, making them potential candidates for further investigation in the treatment of seizures.
Apoptosis Induction in Cancer Cells
Compound 7e, a benzothiazole derivative, concentration-dependently induced apoptosis in HepG2 cancer cells . This finding suggests that these compounds may hold promise as anticancer agents.
Urease Inhibition
Urease inhibitors are of interest for treating infections caused by urease-producing bacteria and as potential anti-ulcer drugs . Some benzothiazole derivatives have been proposed as urease inhibitors, highlighting their potential in this field.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets by inhibiting the activity of the cyclooxygenase enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized by cyclooxygenase enzymes to produce prostaglandins. By inhibiting these enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn decreases the inflammatory response .
Future Directions
properties
IUPAC Name |
N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S2/c26-17(23-20-21-14-8-4-5-9-15(14)29-20)12-28-18-11-10-16(24-25-18)22-19(27)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23,26)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHNJUZTGZNGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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